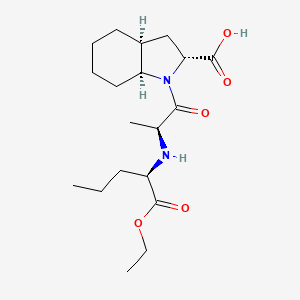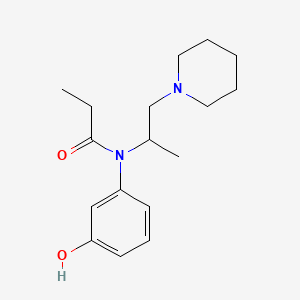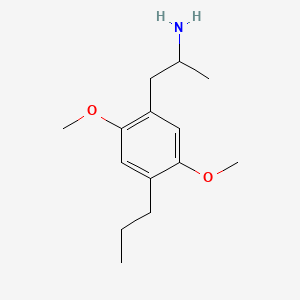
2,5-Dimethoxy-4-propylamphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-4-propylamphetamine is a psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin and is known for its potent psychoactive effects, including alterations in thought processes and visual distortions . The compound is also referred to as DOPR and has been described as a "heavy-duty psychedelic" .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-propylamphetamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with propylamine, followed by reduction and subsequent amination . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like anhydrous ether.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely include stringent purification steps to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions: 2,5-Dimethoxy-4-propylamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2) are commonly employed.
Major Products: The major products formed from these reactions include various substituted amphetamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
作用機序
The mechanism of action of 2,5-Dimethoxy-4-propylamphetamine involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor . This interaction leads to altered neurotransmitter release and changes in brain activity, resulting in the compound’s psychoactive effects. The molecular pathways involved include the modulation of serotonin and dopamine signaling .
類似化合物との比較
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects, DOM is structurally similar but has a methyl group instead of a propyl group.
2,5-Dimethoxy-4-ethylamphetamine (DOET): This compound has an ethyl group and exhibits similar psychoactive properties.
2,5-Dimethoxy-4-iodoamphetamine (DOI): DOI is another related compound with an iodine substituent, known for its strong hallucinogenic effects.
Uniqueness: 2,5-Dimethoxy-4-propylamphetamine is unique due to its specific propyl substitution, which contributes to its distinct pharmacological profile and potency compared to other similar compounds .
特性
CAS番号 |
63779-88-4 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC名 |
1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO2/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3/h8-10H,5-7,15H2,1-4H3 |
InChIキー |
UEEAUFJYLUJWQJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1OC)CC(C)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


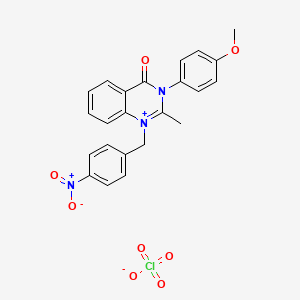
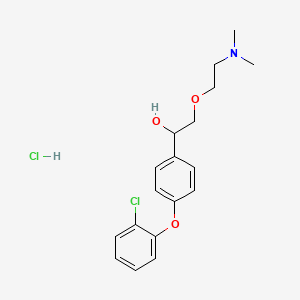
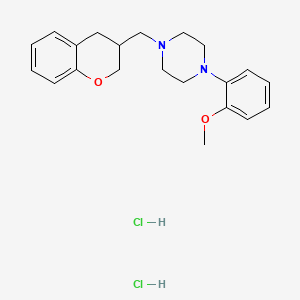
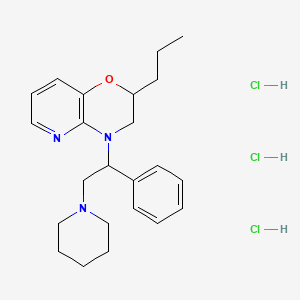
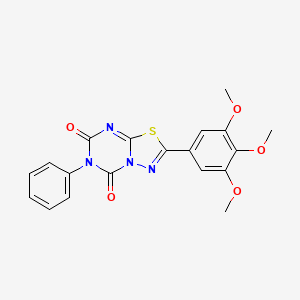

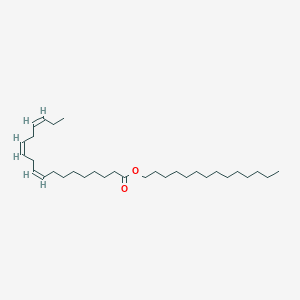

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
